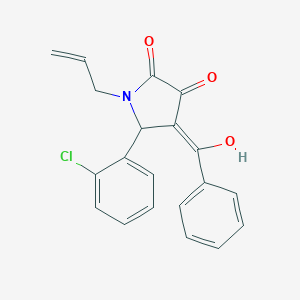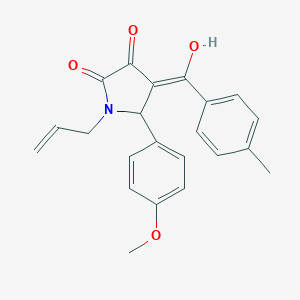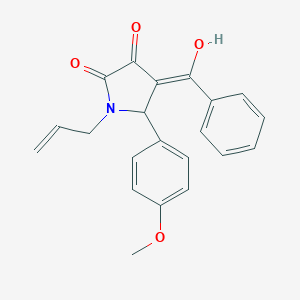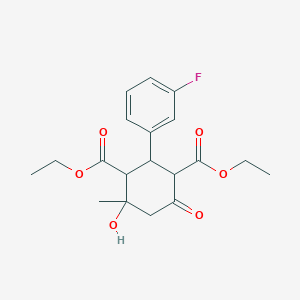
5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione, also known as PTFT, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.
Wirkmechanismus
The exact mechanism of action of 5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in inflammation and cancer. 5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione can inhibit the growth of cancer cells and reduce inflammation. 5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential use in a range of applications. However, 5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione. One area of interest is the development of 5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione-based drugs for the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione and to identify potential side effects and toxicity at different concentrations. Finally, 5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione may also have potential applications in other fields, such as materials science and catalysis.
Synthesemethoden
5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione can be synthesized through a multistep process involving various reagents and solvents. The first step involves the reaction of 2,4-dichloro-6-propyl-1,3,5-triazine with sodium methoxide in methanol to form 5-propyl-2-methoxy-1,3,5-triazinane. This intermediate is then reacted with tetrahydrofuran-2-carbaldehyde in the presence of sodium borohydride to yield 5-propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione.
Wissenschaftliche Forschungsanwendungen
5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where 5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione has shown potential as an anti-inflammatory agent and a potential treatment for cancer. 5-Propyl-1-(tetrahydro-2-furanylmethyl)-1,3,5-triazinane-2-thione has also been studied for its potential use as a corrosion inhibitor, as well as in the synthesis of other chemical compounds.
Eigenschaften
Molekularformel |
C11H21N3OS |
|---|---|
Molekulargewicht |
243.37 g/mol |
IUPAC-Name |
1-(oxolan-2-ylmethyl)-5-propyl-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C11H21N3OS/c1-2-5-13-8-12-11(16)14(9-13)7-10-4-3-6-15-10/h10H,2-9H2,1H3,(H,12,16) |
InChI-Schlüssel |
IZBZBDKHJOXDFH-UHFFFAOYSA-N |
SMILES |
CCCN1CNC(=S)N(C1)CC2CCCO2 |
Kanonische SMILES |
CCCN1CNC(=S)N(C1)CC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282532.png)

![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)


![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)


![5-(4-chlorophenyl)-4-(3-fluorophenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282548.png)

![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![3-[(2-Carboxyethyl)-3,4-dimethoxyanilino]propanoic acid](/img/structure/B282563.png)
![5-[(Butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B282565.png)